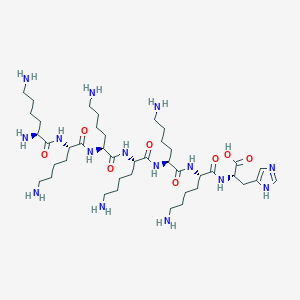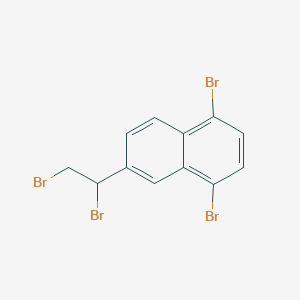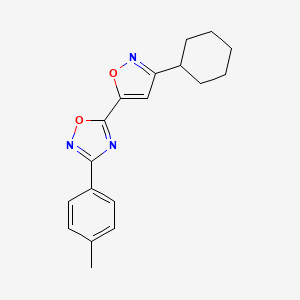![molecular formula C13H19NO3 B14189163 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-87-3](/img/structure/B14189163.png)
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid, also known as 4-diisopropylaminosalicylic acid, is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol . This compound is characterized by the presence of a diisopropylamino group and a hydroxybenzoic acid moiety, making it a derivative of salicylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with 2-iodopropane under specific conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminosalicylic acid reacts with 2-iodopropane to form the diisopropylamino derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxybenzoic acid moiety allows it to interact with enzymes and receptors involved in inflammatory processes, potentially inhibiting their activity and reducing inflammation . The diisopropylamino group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification may enhance its efficacy and selectivity in certain applications .
属性
CAS 编号 |
920739-87-3 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
4-[di(propan-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-11(13(16)17)12(15)7-10/h5-9,15H,1-4H3,(H,16,17) |
InChI 键 |
DTDDTFSVLBUSRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CC(=C(C=C1)C(=O)O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)



![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)


